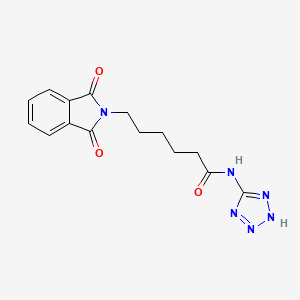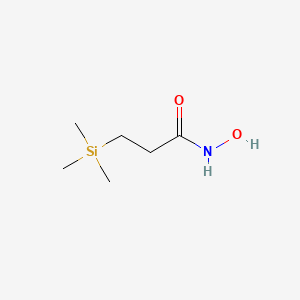
N-Hydroxy-3-(trimethylsilyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, N-hydroxy-3-(trimethylsilyl)- is an organic compound with the molecular formula C6H15NO2Si It is a derivative of propanamide, where the hydrogen atom on the nitrogen is replaced by a hydroxy group and the hydrogen atoms on the carbon are replaced by trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
Propanamide, N-hydroxy-3-(trimethylsilyl)- can be synthesized through several methods. One common method involves the reaction of propanamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of propanamide, N-hydroxy-3-(trimethylsilyl)- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization to isolate the final product .
化学反应分析
Types of Reactions
Propanamide, N-hydroxy-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or simpler amides .
科学研究应用
Propanamide, N-hydroxy-3-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of propanamide, N-hydroxy-3-(trimethylsilyl)- involves its interaction with various molecular targets. The hydroxy group and trimethylsilyl groups play a crucial role in its reactivity and interactions. The compound may act as a nucleophile or electrophile in different reactions, depending on the conditions. Its molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and other proteins in biological systems .
相似化合物的比较
Similar Compounds
Propanamide: The parent compound, which lacks the hydroxy and trimethylsilyl groups.
N-hydroxypropanamide: Similar to propanamide, N-hydroxy-3-(trimethylsilyl)- but without the trimethylsilyl groups.
Trimethylsilylpropanamide: Similar to propanamide, N-hydroxy-3-(trimethylsilyl)- but without the hydroxy group.
Uniqueness
Propanamide, N-hydroxy-3-(trimethylsilyl)- is unique due to the presence of both hydroxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. These groups make it a versatile reagent in organic synthesis and a subject of interest in various research fields .
属性
CAS 编号 |
100648-08-6 |
|---|---|
分子式 |
C6H15NO2Si |
分子量 |
161.27 g/mol |
IUPAC 名称 |
N-hydroxy-3-trimethylsilylpropanamide |
InChI |
InChI=1S/C6H15NO2Si/c1-10(2,3)5-4-6(8)7-9/h9H,4-5H2,1-3H3,(H,7,8) |
InChI 键 |
HAPSSYKQISVYIN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


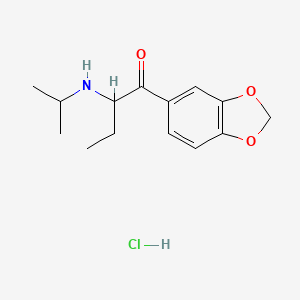
![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)
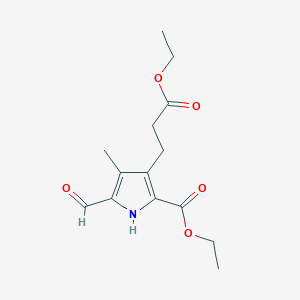
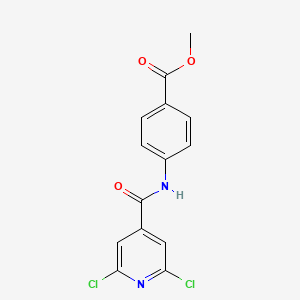
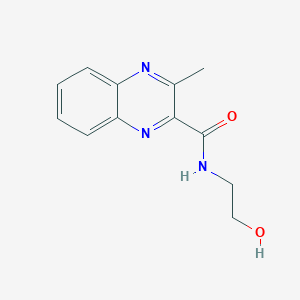
![R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)
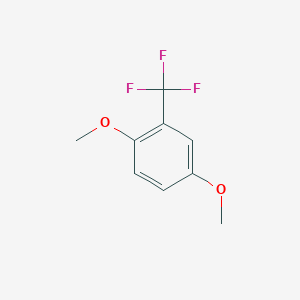

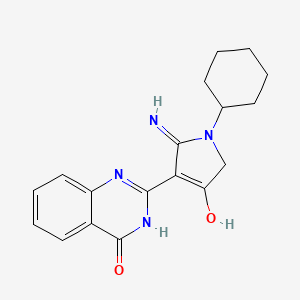
![5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14080630.png)
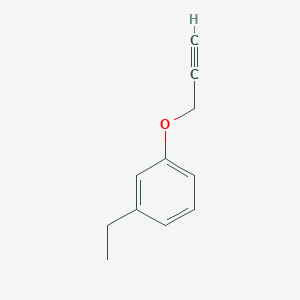

![3-[4-(2-Phenylethenyl)phenyl]prop-2-enehydrazide](/img/structure/B14080648.png)
